

Technical Support Center: Overcoming Insolubility of FAU Protein Constructs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: B1176721

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of **FAU protein** constructs during experimental procedures.

Troubleshooting Guide

Insolubility and aggregation are common hurdles encountered during the recombinant expression of proteins. This guide provides a systematic approach to troubleshoot and optimize the expression and purification of soluble **FAU protein** constructs.

Problem: Low or no expression of the **FAU protein** construct.

Possible Cause	Recommended Solution
Codon Usage:	The codon usage of the human FAU gene may not be optimal for expression in <i>E. coli</i> .
Toxicity of the Protein:	High-level expression of FAU might be toxic to the host cells, leading to cell death and low yield.
Plasmid Instability:	The expression plasmid may be unstable, leading to its loss from the cell population.

Problem: **FAU protein** is expressed but found in insoluble inclusion bodies.

Possible Cause	Recommended Solution
High Expression Rate:	Rapid protein synthesis can overwhelm the cellular folding machinery, leading to misfolding and aggregation.
Suboptimal Folding Environment:	The <i>E. coli</i> cytoplasm may lack the necessary factors for the correct folding of the eukaryotic FAU protein.
Construct Design:	The FAU construct itself might be prone to aggregation. The N-terminal FUBI domain is thought to act as an "in cis" chaperone, aiding in the solubility of the C-terminal eS30 ribosomal protein. [1] [2] [3] Expression of the eS30 domain alone may lead to insolubility.
Lysis Conditions:	Harsh lysis methods can lead to protein denaturation and aggregation.

Problem: Soluble **FAU protein** aggregates during purification.

Possible Cause	Recommended Solution
Buffer Conditions:	Suboptimal pH or salt concentration can lead to protein instability and aggregation.
High Protein Concentration:	Concentrating the protein can increase the likelihood of aggregation.
Presence of Contaminants:	Co-purifying contaminants can sometimes promote the aggregation of the target protein.

Frequently Asked Questions (FAQs)

Q1: What is the **FAU protein** and why is its solubility a concern?

The FAU gene encodes a fusion protein consisting of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal protein eS30 at the C-terminus.[\[4\]](#)[\[5\]](#) While the FUBI domain is thought to enhance the solubility of the eS30 domain by acting as an intramolecular chaperone, overexpression in recombinant systems can still lead to the formation of insoluble aggregates known as inclusion bodies.[\[1\]](#)[\[2\]](#)

Q2: Should I express the full-length **FAU protein or just the eS30 domain?**

For optimal solubility, it is highly recommended to express the full-length FAU (FUBI-eS30) construct. The FUBI domain has been suggested to act as an "in cis" chaperone, aiding in the proper folding and solubility of the eS30 ribosomal protein.[\[1\]](#)[\[2\]](#)[\[3\]](#) Expressing the eS30 domain alone is more likely to result in insolubility.

Q3: What are the best E. coli strains for expressing soluble **FAU protein?**

While standard expression strains like BL21(DE3) can be used, strains engineered to aid in the folding of difficult proteins may improve the yield of soluble FAU.[\[6\]](#) Consider using strains that:

- Contain chaperone plasmids: Strains like ArcticExpress (DE3) co-express chaperonins that are active at low temperatures.[\[7\]](#)
- Promote disulfide bond formation (if applicable): Strains like Origami™ or SHuffle® are suitable for proteins with disulfide bonds, although the **FAU protein** itself does not contain cysteine residues.[\[8\]](#)
- Have reduced protease activity: Strains derived from BL21 are deficient in *lon* and *ompT* proteases, which can help prevent degradation of the expressed protein.[\[7\]](#)

Q4: How can I solubilize and refold **FAU protein from inclusion bodies?**

If your **FAU protein** is in inclusion bodies, you will need to solubilize the aggregates using strong denaturants and then refold the protein into its native conformation.

- Solubilization: Use buffers containing 6 M Guanidine-HCl or 8 M Urea.[\[9\]](#)[\[10\]](#)
- Refolding: This is often the most challenging step and requires optimization. Common methods include:

- Dilution: Rapid or stepwise dilution of the denatured protein into a large volume of refolding buffer.[11]
- Dialysis: Gradual removal of the denaturant by dialysis against a refolding buffer.[10]
- On-column refolding: Binding the denatured protein to a chromatography resin and then exchanging the denaturing buffer with a refolding buffer.[11]

Q5: Are there any specific buffer additives that can help improve **FAU protein** solubility?

Yes, several additives can be included in your lysis and purification buffers to help maintain the solubility of your FAU construct:

- Glycerol (5-20%): Acts as a stabilizing agent.
- L-Arginine (50-500 mM): Can suppress protein aggregation.
- Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.
- Reducing agents (e.g., DTT, TCEP): While FAU has no cysteines, these can be important for other constructs to prevent intermolecular disulfide bond formation.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged FUBI-eS30 in *E. coli*

This protocol is adapted from a method used for the expression and purification of His6-FUBI-eS30.[1][6][12]

1. Transformation and Expression:

- Transform *E. coli* BLR(pREP4) cells with the His6-FUBI-eS30 expression plasmid.
- Inoculate a single colony into 50 mL of DYT medium (1% tryptone, 1% yeast extract, 0.5% NaCl) with appropriate antibiotics and grow overnight at 37°C with shaking.

- The next day, inoculate 1 L of DYT medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG.
- Continue to grow the culture overnight at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis:

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis.
- Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

3. Affinity Purification:

- Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
- Analyze the fractions by SDS-PAGE to check for purity.

4. Further Purification (Optional):

- For higher purity, pool the eluted fractions and subject them to size exclusion chromatography using a buffer appropriate for downstream applications (e.g., 20 mM

HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

Protocol 2: Solubilization and Refolding of FAU from Inclusion Bodies

This is a general protocol that should be optimized for your specific FAU construct.

1. Inclusion Body Isolation and Washing:

- Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer without detergent.
- Lyse the cells by sonication or French press.
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion body pellet sequentially with:
 - Lysis buffer with 1% Triton X-100.
 - Lysis buffer with 2 M Urea.
 - Nuclease-treated buffer to remove contaminating nucleic acids.
 - Finally, wash with buffer without detergent to remove residual detergents and urea.

2. Solubilization:

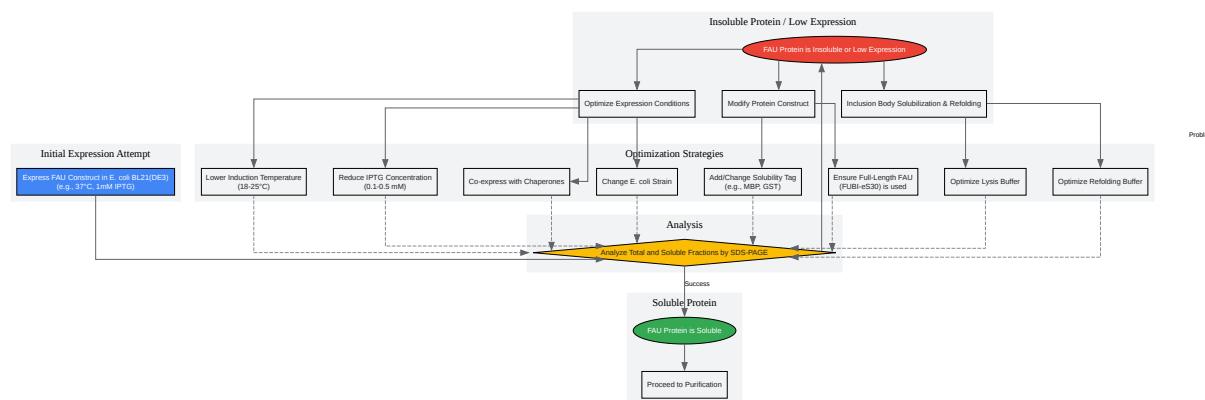
- Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl, 10 mM DTT).
- Incubate with gentle stirring for 1-2 hours at room temperature.
- Centrifuge at 15,000 x g for 20 minutes to remove any remaining insoluble material.

3. Refolding by Rapid Dilution:

- Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).

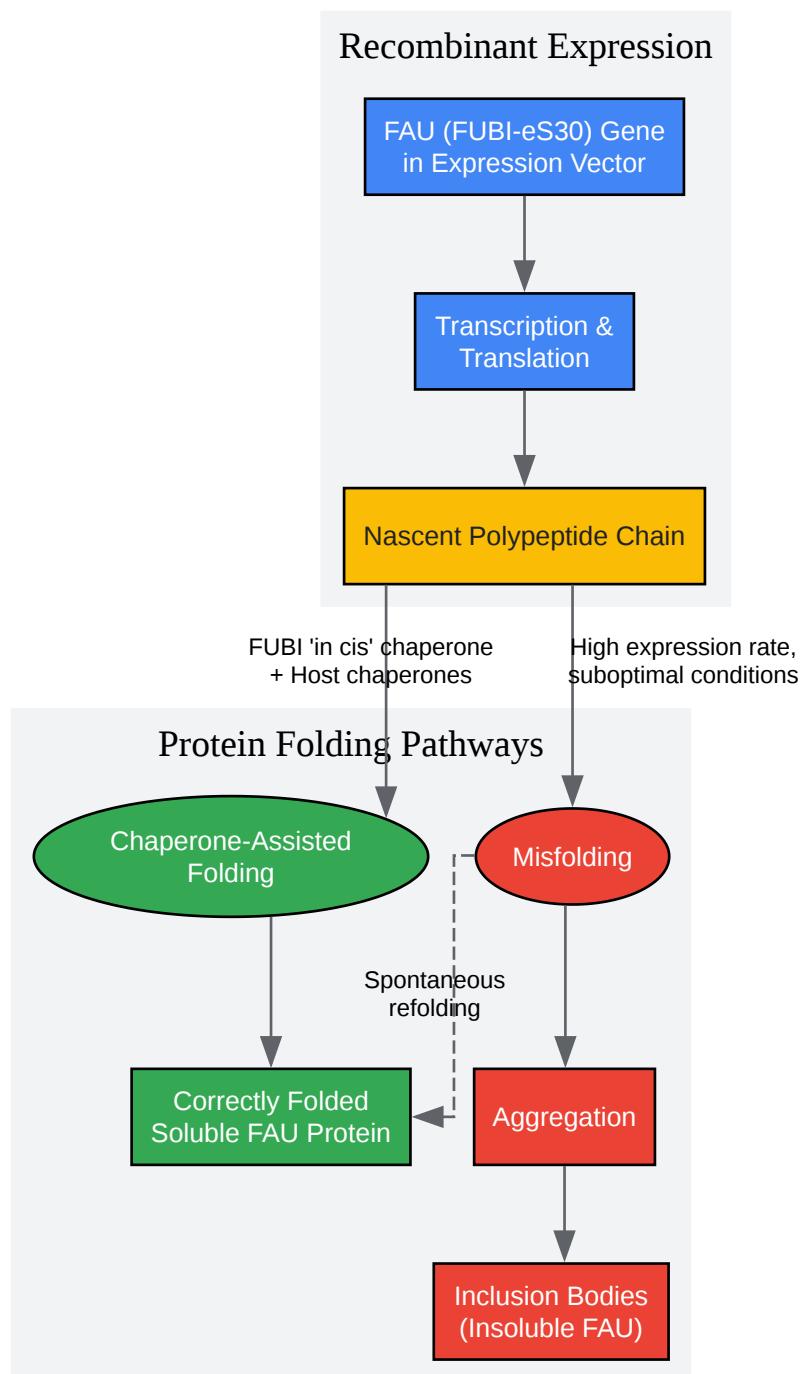
- Rapidly dilute the solubilized protein into the refolding buffer at 4°C with gentle stirring. A starting dilution of 1:100 (protein solution to refolding buffer) is recommended.
- Allow the protein to refold for 12-24 hours at 4°C.
- Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
- Clarify the concentrated protein by centrifugation or filtration.

Data Presentation


Table 1: Hypothetical Quantitative Data on the Impact of Expression Conditions on FAU Solubility

Construct	Induction Temperature (°C)	Inducer (IPTG) Conc. (mM)	Soluble Protein Yield (mg/L)	% Soluble Protein
His-FUBI-eS30	37	1.0	5	10%
His-FUBI-eS30	25	0.5	20	40%
His-FUBI-eS30	18	0.2	50	85%
His-eS30	18	0.2	2	5%

Table 2: Influence of Solubility Enhancing Tags on a Model Ribosomal Protein (Hypothetical Data)


Fusion Tag	Predicted Molecular Weight (kDa)	Soluble Expression Level	Final Purified Yield (mg/L)
None (His-tag only)	15	Low	1
GST	41	Medium	10
MBP	57	High	25
FUBI	24	High	30

Visualizations

[Click to download full resolution via product page](#)

Caption: A troubleshooting workflow for overcoming insolubility of **FAU protein** constructs.

[Click to download full resolution via product page](#)

Caption: Conceptual pathways for **FAU protein** folding and aggregation during recombinant expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Enhancing recombinant protein solubility with ubiquitin-like small archeal modifying protein fusion partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. elifesciences.org [elifesciences.org]
- 7. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 8. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Insolubility of FAU Protein Constructs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176721#overcoming-insolubility-of-fau-protein-constructs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com